

# The Genesis and Evolution of Oxalamic Acid Ethyl Esters: A Technical Guide

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## Compound of Interest

Compound Name:	<i>Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate</i>
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## Introduction

Oxalamic acid and its esters, particularly ethyl oxamate, represent a class of organic compounds with a rich history intertwined with the foundations of organic chemistry. Initially explored as simple derivatives of oxalic acid, these molecules have evolved into significant tools in modern chemical synthesis and are subjects of intense research in drug development due to their biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of oxalamic acid ethyl esters.

## I. Historical Discovery and Early Synthesis

The history of oxalamic acid is intrinsically linked to that of oxalic acid, which was isolated from natural sources in the 18th century. A pivotal moment in early organic chemistry was Friedrich Wöhler's synthesis of oxalic acid from cyanogen in 1824, a significant step in demonstrating that organic compounds could be synthesized from inorganic precursors<sup>[1]</sup>. While a definitive first synthesis of oxamic acid (the monoamide of oxalic acid) is not clearly documented with a single discoverer, its preparation logically followed from the burgeoning understanding of amides and esters in the 19th century. Early synthetic chemists like Justus von Liebig made significant contributions to the understanding of organic acids and their derivatives<sup>[2][3][4][5]</sup>.

The preparation of oxamide, the diamide of oxalic acid, was known in the 19th century and often involved the reaction of dialkyl oxalates (like dimethyl oxalate) with ammonia[6]. The partial reaction of these precursors or the reaction of oxalic acid derivatives with a limited amount of ammonia would have logically led to the formation of oxamic acid.

One of the earliest names for ethyl oxamate was "oxamethane"[7][8]. The synthesis of esters, in general, was systematized by Emil Fischer and Arthur Speier in 1895 through the process now known as Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. This method provided a straightforward route to ethyl oxamate from oxamic acid and ethanol.

## II. Synthesis of Oxalamic Acid Ethyl Esters

The synthesis of ethyl oxamate and its derivatives has evolved from classical methods to more sophisticated and efficient modern techniques.

### A. Historical Synthesis Methods

1. From Oxalic Acid Derivatives: Early methods for preparing oxalamic acid likely involved the partial ammonolysis of oxalic acid derivatives. For instance, the reaction of diethyl oxalate with a stoichiometric amount of ammonia would yield ethyl oxamate alongside oxamide.
2. Fischer Esterification of Oxamic Acid: Following the establishment of Fischer esterification, the direct esterification of oxamic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) became a common laboratory method. The reaction is reversible and often requires an excess of the alcohol or removal of water to drive the equilibrium towards the ester product.

### B. Modern Synthesis Methods

Modern organic synthesis offers several refined methods for the preparation of ethyl oxamate and its derivatives, focusing on yield, purity, and milder reaction conditions.

1. Direct Esterification: This remains a widely used method, involving the reaction of oxamic acid with ethanol, typically under reflux with an acid catalyst[9].

2. Catalytic Aminolysis: More advanced techniques include the catalytic aminolysis of a suitable precursor, which can offer higher selectivity and yields under milder conditions[9].

3. From Oxalyl Chloride: A common laboratory-scale synthesis involves the reaction of a primary or secondary amine with an excess of ethyl oxalyl chloride.

### III. Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of oxalamic acid ethyl esters and related compounds.

Table 1: Physical and Chemical Properties of Ethyl Oxamate

Property	Value	Reference
CAS Number	617-36-7	[9]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>3</sub>	[7]
Molecular Weight	117.10 g/mol	[7]
Appearance	White crystalline powder	[9]
Melting Point	114-116 °C	
Boiling Point	238.5 °C at 760 mmHg	
Solubility	Soluble in water and ethanol	

Table 2: Biological Activity of Oxamate and its Derivatives as LDH Inhibitors

Compound	Target	IC <sub>50</sub>	Cell Line/Organism	Reference
Oxamate	LDH-A	19.67 ± 1.53 mM	H1395 (NSCLC)	<a href="#">[10]</a>
Oxamate	LDH-A	32.13 ± 2.50 mM	H1975 (NSCLC)	<a href="#">[10]</a>
Oxamate	LDH-A	58.53 ± 4.74 mM	A549 (NSCLC)	<a href="#">[10]</a>
N-Ethyl oxamate	LDH-C4	Lower than N-propyl oxamate	Mouse sperm	<a href="#">[11]</a>
N-Propyl oxamate	LDH-C4	More selective than N-ethyl oxamate	Mouse sperm	<a href="#">[11]</a>

Table 3: Effect of Oxamate on Cellular Metabolism

Cell Line	Treatment	Change in ATP Levels	Change in Lactate Production	Reference
A549 (NSCLC)	Oxamate	Decrease	Decrease	<a href="#">[12]</a>
NCI-H1975 (NSCLC)	Oxamate	Decrease	Decrease	<a href="#">[12]</a>
NPC cells	Oxamate (50 mM)	Transient decrease (20-40%)	Decrease	<a href="#">[13]</a>

## IV. Experimental Protocols

### A. Historical Preparation of Oxamide (Illustrative of early methods for related compounds)

This protocol for the preparation of oxamide from dimethyl oxalate and ammonia illustrates the type of reaction that could be adapted to produce oxamic acid or its esters in the 19th century<sup>[6]</sup>.

**Materials:**

- Dimethyl oxalate
- Methanol
- Gaseous ammonia

**Procedure:**

- A solution of dimethyl oxalate in methanol is prepared in a reaction vessel.
- Gaseous ammonia is bubbled through the solution.
- The reaction mixture is stirred, and the temperature is maintained in a suitable range (e.g., 15-45 °C).
- The product, oxamide, crystallizes out of the solution.
- The solid product is collected by filtration.

By carefully controlling the stoichiometry of ammonia, it would be possible to favor the formation of the mono-amide, oxamic acid methyl ester.

## **B. Modern Laboratory Synthesis of an N-Substituted Oxalamic Acid Ethyl Ester**

This protocol describes a general method for the synthesis of N-substituted oxalamic acid ethyl esters.

**Materials:**

- Primary or secondary amine
- Ethyl oxalyl chloride
- Anhydrous dichloromethane (DCM)

- Triethylamine (TEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

**Procedure:**

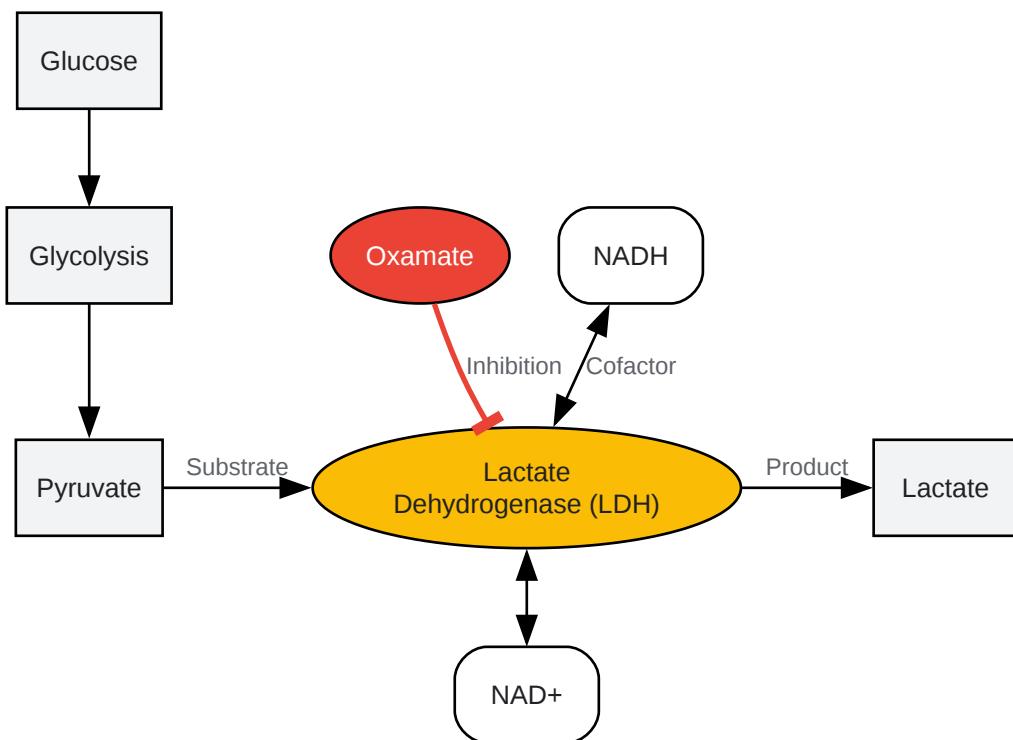
- Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired N-substituted oxalamic acid ethyl ester.

## V. Signaling Pathways and Mechanisms of Action

Oxalamic acid and its esters, particularly the anion oxamate, are well-known inhibitors of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. This inhibition has significant downstream effects on cellular metabolism and signaling pathways, making it a target of interest in cancer research and other therapeutic areas.

## A. Inhibition of Glycolysis

Oxamate is a structural analog of pyruvate and acts as a competitive inhibitor of LDH. By blocking the conversion of pyruvate to lactate, oxamate disrupts the regeneration of NAD<sup>+</sup> from NADH, which is essential for maintaining a high rate of glycolysis. This leads to a decrease in ATP production from glycolysis and an accumulation of pyruvate.



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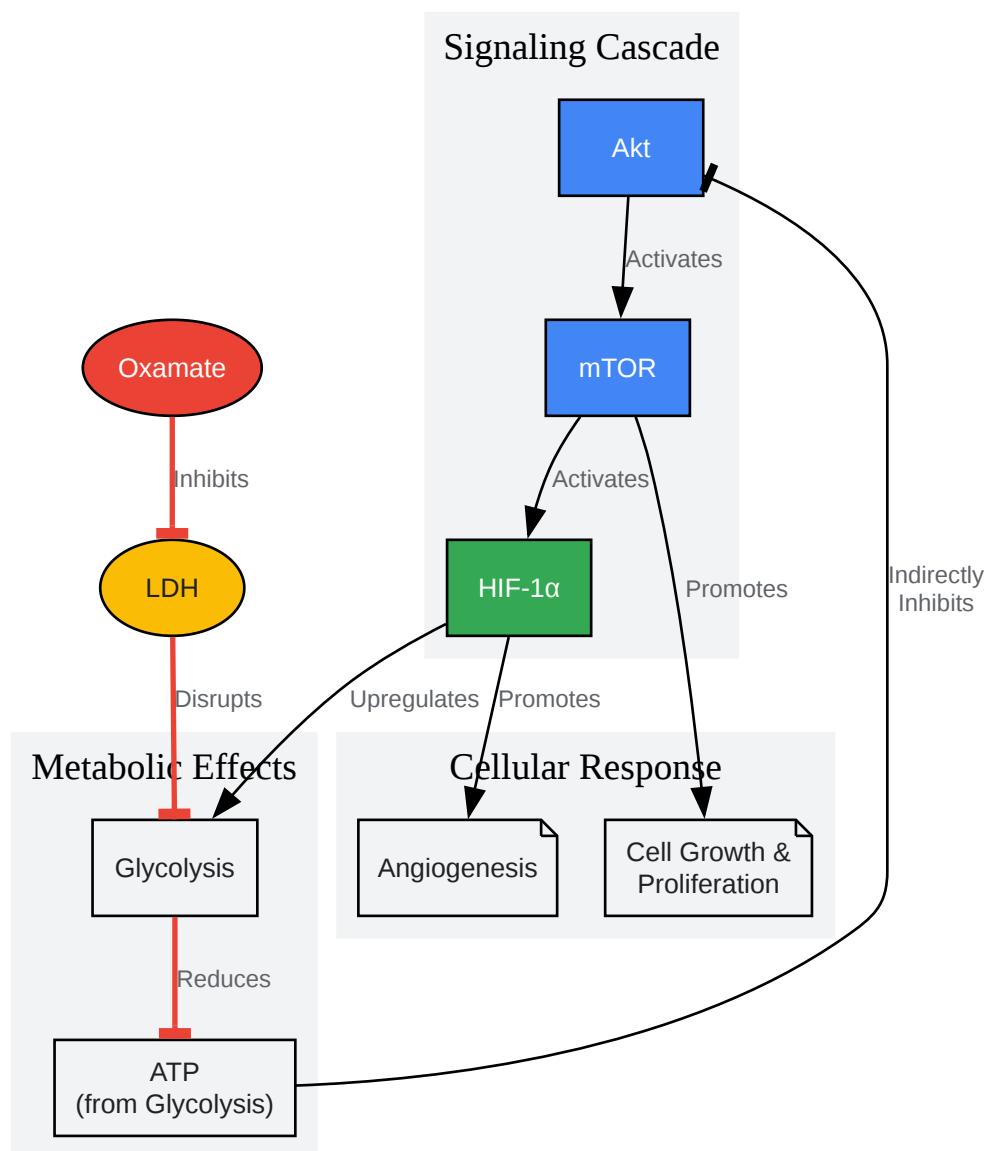
Inhibition of Lactate Dehydrogenase by Oxamate.

## B. Downstream Signaling Effects

The inhibition of LDH by oxamate leads to a metabolic shift and affects various signaling pathways, including the Akt/mTOR and HIF-1 $\alpha$  pathways.

1. Akt/mTOR Pathway: The reduction in glycolytic flux and ATP levels can lead to the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation. Some studies have shown that oxamate can inhibit the Akt/mTOR pathway[14].

2. HIF-1 $\alpha$  Pathway: In hypoxic conditions, often found in solid tumors, cells rely heavily on glycolysis. The transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1 $\alpha$ ) is a master regulator of the hypoxic response and upregulates the expression of glycolytic enzymes, including LDH. By inhibiting LDH, oxamate can disrupt this adaptive response. Furthermore, some studies suggest that oxamate can downregulate HIF-1 $\alpha$  through the inhibition of the Akt/mTOR pathway[15].



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Downstream effects of Oxamate on cellular signaling.

## VI. Conclusion

From their origins in the early days of organic chemistry to their current role as sophisticated tools in chemical synthesis and as probes for studying cellular metabolism, oxalamic acid ethyl esters have a rich and evolving history. Their ability to modulate a fundamental metabolic pathway through the inhibition of lactate dehydrogenase has positioned them as valuable lead compounds in the development of new therapeutics, particularly in the field of oncology. Further research into the synthesis of novel derivatives and a deeper understanding of their complex biological effects will undoubtedly continue to expand the significance of this class of molecules in science and medicine.

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## References

- 1. Oxalic acid - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Justus von Liebig - Wikipedia [en.wikipedia.org]
- 4. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 5. DPMA | Liebig [dpma.de]
- 6. EP0462247B1 - A process for preparing oxamide - Google Patents [patents.google.com]
- 7. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. nbinfo.com [nbinfo.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]
- 14. ETHYL OXAMATE | 617-36-7 [chemicalbook.com]
- 15. Oxamic acid - Wikipedia [en.wikipedia.org]
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